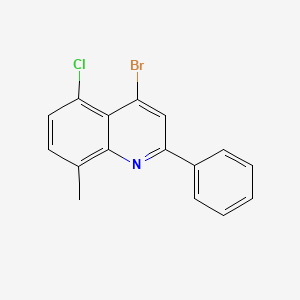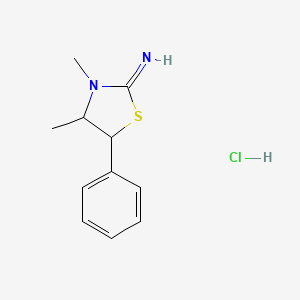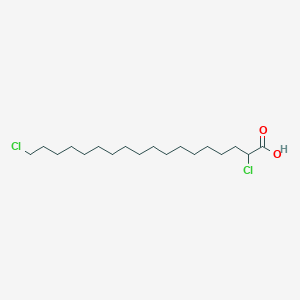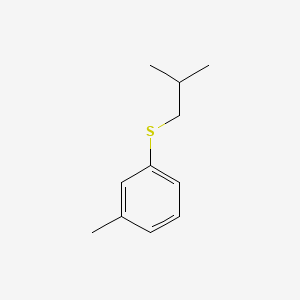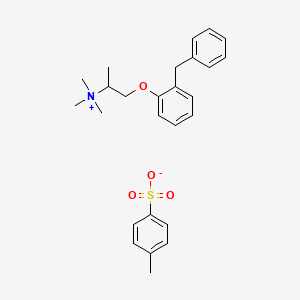
3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is a diazonium salt derived from 3,3’-dichloro-4,4’-diaminobiphenyl. This compound is known for its applications in organic synthesis, particularly in the preparation of azo dyes and pigments. The presence of diazonium groups makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’-dichloro-4,4’-diaminobiphenyl. The process can be summarized as follows:
Starting Material: 3,3’-dichloro-4,4’-diaminobiphenyl.
Diazotization: The diamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent decomposition of the diazonium salt, which is sensitive to temperature and pH.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride undergoes several types of reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Common Reagents and Conditions
Coupling Reactions: Typically carried out in an alkaline medium using sodium hydroxide or sodium carbonate.
Substitution Reactions: Conducted in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Major Products
Azo Dyes: Formed by coupling with phenols or aromatic amines.
Substituted Biphenyls: Formed by substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dichloro-4,4’-diaminobiphenyl: The precursor to the diazonium salt.
4,4’-Diaminodiphenylmethane: Another diamine used in similar applications.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in polymer production.
Uniqueness
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is unique due to the presence of both diazonium and chloro groups, which enhance its reactivity and versatility in synthetic applications. The chloro groups also influence the electronic properties of the compound, making it distinct from other diazonium salts.
Eigenschaften
CAS-Nummer |
49744-39-0 |
|---|---|
Molekularformel |
C12H6Cl4N4 |
Molekulargewicht |
348.0 g/mol |
IUPAC-Name |
2-chloro-4-(3-chloro-4-diazoniophenyl)benzenediazonium;dichloride |
InChI |
InChI=1S/C12H6Cl2N4.2ClH/c13-9-5-7(1-3-11(9)17-15)8-2-4-12(18-16)10(14)6-8;;/h1-6H;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PMBWKJDBKHIXQH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+]#N)Cl)Cl)[N+]#N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






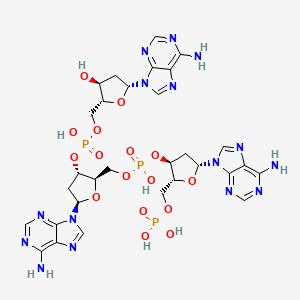

![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
